

Application Notes and Protocols: KHK2455 and Mogamulizumab Combination Therapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the combination protocol involving **KHK2455**, a potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, and mogamulizumab, a humanized monoclonal antibody targeting C-C chemokine receptor 4 (CCR4). This combination therapy aims to leverage a dual approach to overcoming tumor-induced immunosuppression: inhibiting the IDO1 pathway to restore T-cell function and depleting regulatory T-cells (Tregs) and malignant T-cells through antibody-dependent cellular cytotoxicity (ADCC). These notes are intended to guide research and development efforts by providing insights into the mechanism of action, preclinical and clinical data, and relevant experimental protocols.

Mechanism of Action

The combination of **KHK2455** and mogamulizumab creates a synergistic antitumor effect by targeting two distinct immunosuppressive mechanisms within the tumor microenvironment.

KHK2455: An orally available small molecule, **KHK2455** is a potent and selective inhibitor of IDO1.[1][2] IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[1] This depletion of tryptophan and accumulation of kynurenine suppresses the activity of effector T-cells and promotes the differentiation of immunosuppressive regulatory T-cells (Tregs), thereby allowing cancer cells to evade immune destruction.[1][3] **KHK2455** acts







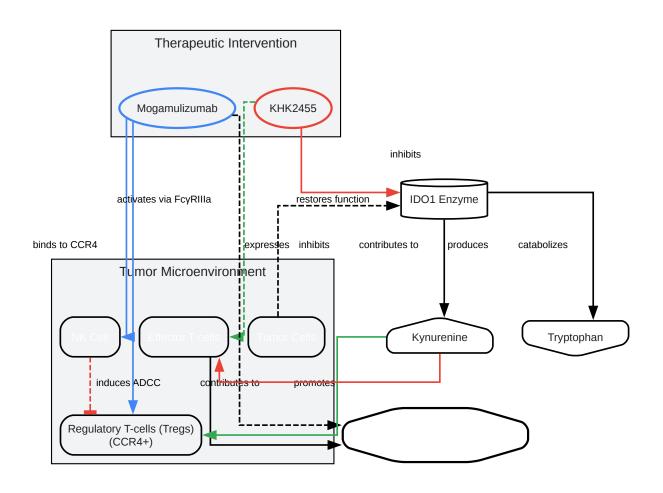
by competing with the heme moiety for binding to the IDO1 apoenzyme, which prevents the formation of the active enzyme complex and leads to a durable inhibition of the IDO1 pathway.

[1] This restores T-cell proliferation and activation and reduces the population of Tregs.[1][2]

Mogamulizumab: A humanized IgG1 kappa monoclonal antibody, mogamulizumab targets CCR4, a chemokine receptor expressed on the surface of several types of malignant T-cells, including those in adult T-cell leukemia/lymphoma (ATLL) and cutaneous T-cell lymphoma (CTCL), as well as on a subset of Tregs.[4][5][6][7] Mogamulizumab is afucosylated, a modification that enhances its binding affinity to the FcyRIIIa receptor on natural killer (NK) cells, leading to potent antibody-dependent cellular cytotoxicity (ADCC).[4][8][9] By targeting CCR4-expressing cells for destruction, mogamulizumab reduces the tumor burden and further depletes the immunosuppressive Treg population.[4][8]

The combined action of **KHK2455** and mogamulizumab is intended to create a more favorable tumor microenvironment for an effective anti-tumor immune response.





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Caption: Mechanism of action for the **KHK2455** and mogamulizumab combination.

Preclinical and Clinical Data

Preclinical studies demonstrated that the combination of **KHK2455** and mogamulizumab resulted in enhanced antitumor activity. In vitro co-culture experiments with human peripheral blood mononuclear cells (PBMCs) and IDO1-expressing tumor cells showed that the combination led to a greater increase in T-cell proliferation and interferon-gamma (IFN-y) levels compared to **KHK2455** alone.[10]

A first-in-human, open-label, Phase 1 clinical trial (NCT02867007) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of **KHK2455** as a monotherapy and in



combination with mogamulizumab in patients with advanced solid tumors.[10][11]

Table 1: Phase 1 Clinical Trial (NCT02867007) Dosing

Regimen

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Drug	Dosage	Route of Administration	Schedule
KHK2455	0.3, 1, 3, 10, 30, and 100 mg	Oral	Once daily as monotherapy for 28 days (Cycle 0), then in combination.[11]
Mogamulizumab	1 mg/kg	Intravenous	Weekly for Cycle 1, then every 2 weeks from Cycle 2 onwards. [11]

Table 2: Summary of Clinical Findings (NCT02867007)



Parameter	Finding	
Safety and Tolerability	The combination was generally well-tolerated with manageable adverse events.[10][11] One dose-limiting toxicity (Grade 3 gastrointestinal necrosis) was observed in the 100 mg KHK2455 cohort during monotherapy.[12] The most frequent treatment-emergent adverse events (≥10%) included maculopapular rash, fatigue, and decreased appetite.[12]	
Pharmacokinetics (PK)	KHK2455 demonstrated dose-dependent increases in plasma concentrations.[10][11]	
Pharmacodynamics (PD)	Potent, dose-dependent suppression of IDO1 activity was observed, as measured by plasma kynurenine concentration and the kynurenine/tryptophan ratio.[12] At the 100 mg dose of KHK2455, a median inhibition of 70.5% in plasma kynurenine concentration and 70.8% in the kynurenine/tryptophan ratio was observed on Day 15.[12]	
Antitumor Activity	Signals of antitumor activity were observed.[10] [11] One patient with advanced bevacizumab- resistant glioblastoma had a durable confirmed partial response.[11] Nine patients achieved durable disease stabilization for ≥6 months.[11]	

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the combination of **KHK2455** and mogamulizumab. These should be adapted and optimized for specific experimental systems.

In Vitro T-Cell Proliferation Assay

Objective: To assess the ability of **KHK2455** and mogamulizumab, alone and in combination, to restore T-cell proliferation in an immunosuppressive environment.



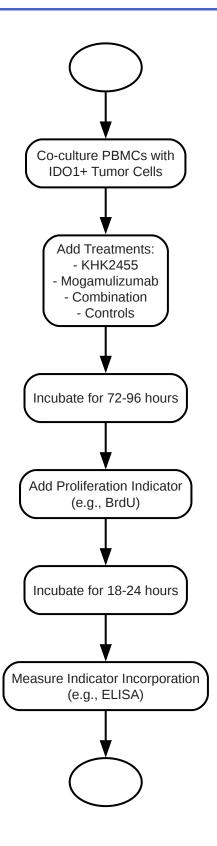




Methodology:

- Cell Culture: Co-culture human peripheral blood mononuclear cells (PBMCs) with an IDO1expressing tumor cell line (e.g., KATO-III).
- Treatment: Add **KHK2455**, mogamulizumab, the combination, or vehicle controls to the cocultures. Include a positive control (e.g., phytohemagglutinin) and a negative control.
- Incubation: Incubate the cells for 72-96 hours.
- Proliferation Measurement: Add a proliferation indicator such as BrdU or [3H]-thymidine for the final 18-24 hours of incubation.
- Analysis: Measure the incorporation of the indicator using an appropriate detection method (e.g., ELISA for BrdU, scintillation counting for [3H]-thymidine).





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Caption: Workflow for a T-cell proliferation assay.



Kynurenine Measurement Assay

Objective: To quantify the inhibition of IDO1 activity by KHK2455 in a cellular context.

Methodology:

- Cell Culture: Culture an IDO1-expressing cell line in the presence of IFN-y to induce IDO1
 expression.
- Treatment: Treat the cells with varying concentrations of KHK2455.
- Sample Collection: After a suitable incubation period (e.g., 48 hours), collect the cell culture supernatant.
- Kynurenine Detection: Measure the concentration of kynurenine in the supernatant. This is commonly done using high-performance liquid chromatography (HPLC) or a colorimetric assay based on Ehrlich's reagent.
- Analysis: Calculate the IC₅₀ value for KHK2455 based on the dose-dependent reduction in kynurenine levels.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

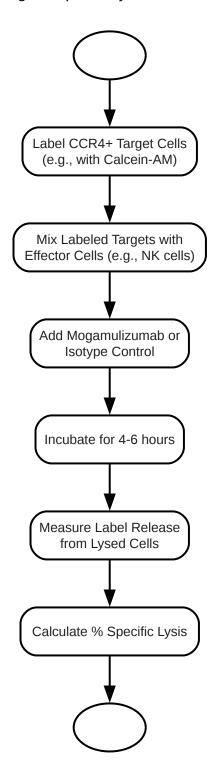
Objective: To evaluate the efficacy of mogamulizumab in inducing ADCC against CCR4-expressing target cells.

Methodology:

- Cell Preparation: Prepare target cells (a CCR4-expressing cell line) and effector cells (e.g., purified NK cells or PBMCs).
- Labeling: Label the target cells with a release agent, such as Calcein-AM or 51Cr.
- Treatment: Incubate the labeled target cells with effector cells at various effector-to-target ratios in the presence of different concentrations of mogamulizumab or an isotype control antibody.
- Incubation: Incubate the mixture for 4-6 hours.



- Lysis Measurement: Measure the release of the label from lysed target cells into the supernatant using a fluorometer or gamma counter.
- Analysis: Calculate the percentage of specific lysis for each condition.



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Caption: Workflow for an ADCC assay.

Conclusion

The combination of **KHK2455** and mogamulizumab represents a rational and promising immunotherapeutic strategy. By simultaneously targeting the IDO1 pathway and depleting CCR4-positive immunosuppressive and malignant cells, this combination has the potential to overcome key mechanisms of tumor immune evasion. The data from the Phase 1 clinical trial are encouraging, demonstrating manageable safety and signals of clinical activity. Further investigation, including randomized controlled trials, will be necessary to fully elucidate the efficacy of this combination in various cancer types. The protocols and data presented herein provide a foundation for researchers and clinicians working on the development of this and similar combination immunotherapies.

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